molecular formula C23H30O4 B143476 Melengestro acetate CAS No. 425-51-4

Melengestro acetate

Cat. No.: B143476
CAS No.: 425-51-4
M. Wt: 370.5 g/mol
InChI Key: URXWVWVPMJSAJD-KOORYGTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melengestro acetate (MA) is a synthetic compound that has been used in laboratory research for decades. It is a derivative of the naturally occurring hormone melengestro, which is found in a variety of species. MA has been used to study the effects of melengestro on a wide range of biological processes, including cell growth, differentiation, and apoptosis. It has also been used in the development of therapeutic agents and in the study of endocrine disruptors. MA has unique properties that make it an ideal tool for laboratory experiments.

Scientific Research Applications

Reproductive Management in Zoo Animals

Melengestrol acetate (MGA), a synthetic progestin, has been utilized as a contraceptive in zoo animals, especially felids and canids. Studies have shown that its long-term use is associated with uterine lesions in zoo felids. In zoo canids, treatment with MGA was identified as a risk factor for conditions such as endometrial hyperplasia, hydrometra, fibrosis, and adenomyosis. Therefore, if long-term contraception of zoo canids is necessary, alternate methods of reproductive control should be pursued (Moresco, Munson, & Gardner, 2009).

Immunomodulatory Effects

Melengestrol acetate has shown immunosuppressive effects. It's capable of inhibiting menstruation or estrus in women, rats, and dogs and has been noted to prevent or reduce inflammation and experimental allergic encephalomyelitis in rats. Its application in humans for kidney allograft rejection is considered due to its immunosuppressive capabilities combined with reduced side effects compared to other treatments (Kountz & Wechter, 1977).

Contraceptive Efficacy in Primates

The contraceptive efficacy of MGA implants in Old World monkeys, specifically Guereza colobus monkeys, has been investigated. The study found that the probability of reproducing was significantly lower in females whose implants were left in past expiration, suggesting a prolonged contraceptive effect. This indicates that MGA can be a viable contraceptive option for managing fertility in zoo populations, particularly when predictable contraception reversal is essential (McDonald, Agnew, Asa, & Powell, 2020).

Estrous Cycle Synchronization in Livestock

MGA has been studied for controlling estrous cycles in postpartum beef cows, offering an effective method to improve reproductive efficiency. Feeding MGA suppresses estrus and ovulation, and when combined with other hormonal treatments, it can significantly improve synchronized conception and pregnancy rates. Its ease of administration and cost-effectiveness make it a practical option for livestock management (Patterson, Kojima, & Smith, 2003).

Future Directions

Melengestrol Acetate is currently used as an implantable contraceptive for captive animals in zoos and other refuges, and as a feed additive to promote growth in cattle . Future directions for its use could potentially explore other applications within veterinary medicine .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXWVWVPMJSAJD-KOORYGTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271332
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-51-4
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melengestro acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC77897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-(Acetyloxy)pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melengestro acetate
Reactant of Route 2
Melengestro acetate
Reactant of Route 3
Melengestro acetate
Reactant of Route 4
Reactant of Route 4
Melengestro acetate
Reactant of Route 5
Melengestro acetate
Reactant of Route 6
Melengestro acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.